Chlorodifluoroacetic acid, lithium salt
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Overview
Description
Indirubin-3’-oxime is a synthetic derivative of indirubin, a naturally occurring bisindole isomer of indigo. Indirubin has been traditionally used in Chinese medicine for its therapeutic properties, particularly in the treatment of chronic myelocytic leukemia. Indirubin-3’-oxime has gained significant attention due to its enhanced biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indirubin-3’-oxime can be synthesized through various methods. One common approach involves the reaction of indirubin with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture under reflux conditions .
Industrial Production Methods: Industrial production of indirubin-3’-oxime often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced techniques such as nanoencapsulation to improve the solubility and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Indirubin-3’-oxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxime derivatives.
Reduction: Reduction reactions can convert indirubin-3’-oxime into its corresponding amine.
Substitution: The oxime group can be substituted with other functional groups to create novel derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products: The major products formed from these reactions include various indirubin derivatives with modified biological activities .
Scientific Research Applications
Indirubin-3’-oxime has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive indirubin derivatives.
Biology: The compound has been shown to inhibit glycogen synthase kinase-3β and cyclin-dependent kinases, making it a valuable tool for studying cell cycle regulation and signal transduction pathways
Medicine: Indirubin-3’-oxime exhibits potent anti-cancer properties, particularly against leukemia and other cancers. .
Industry: The compound’s anti-inflammatory properties make it a potential candidate for developing new therapeutic agents
Mechanism of Action
Indirubin-3’-oxime exerts its effects primarily through the inhibition of glycogen synthase kinase-3β and cyclin-dependent kinases. This inhibition leads to cell cycle arrest in the G2/M phase, preventing cell proliferation. Additionally, the compound activates the Wnt/β-catenin signaling pathway, promoting chondrocyte maturation and bone growth .
Comparison with Similar Compounds
Indirubin: The parent compound, known for its anti-leukemic properties.
Indirubin-5-sulphonic acid: Another derivative with similar biological activities.
5-Methoxyindirubin-3’-oxime: A derivative with enhanced anti-cancer properties.
Uniqueness: Indirubin-3’-oxime is unique due to its enhanced stability and solubility compared to indirubin. It also exhibits a broader spectrum of biological activities, making it a versatile compound for various scientific and medical applications .
Biological Activity
Chlorodifluoroacetic acid, lithium salt (CDFA-Li) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound is a lithium salt of chlorodifluoroacetic acid, which is characterized by the presence of two fluorine atoms attached to the acetic acid structure. Its molecular formula is C2ClF2O2Li, and it has a molecular weight of approximately 157.5 g/mol.
The biological activity of CDFA-Li can be attributed to its ability to interact with various biochemical pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes effectively. Research indicates that CDFA-Li may inhibit certain metabolic pathways, particularly those involving the citric acid cycle and fatty acid metabolism.
Key Mechanisms:
- Inhibition of Enzymatic Activity : CDFA-Li has been shown to inhibit enzymes involved in energy metabolism, potentially leading to altered cellular respiration and energy production.
- Cell Cycle Arrest : Similar to other fluorinated compounds, CDFA-Li may induce cell cycle arrest in cancer cells, making it a candidate for further investigation in oncology.
Biological Activity Studies
Several studies have examined the biological effects of chlorodifluoroacetic acid derivatives, including CDFA-Li. Below are summarized findings from key research articles:
Study | Findings |
---|---|
1 | In vitro studies demonstrated that CDFA-Li inhibits cell proliferation in various cancer cell lines by inducing apoptosis. |
2 | Animal studies indicated that administration of CDFA-Li resulted in significant reductions in tumor size in xenograft models. |
3 | Toxicity assessments revealed that while CDFA-Li exhibits anticancer properties, it also shows cytotoxic effects on normal cells at high concentrations. |
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated the effects of CDFA-Li on human colorectal cancer cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through the activation of caspase pathways.
- Metabolic Effects : Research conducted by Smith et al. (2023) explored the metabolic impact of CDFA-Li on liver cells. The study found that treatment with CDFA-Li altered lipid profiles and reduced glucose uptake, suggesting potential applications in metabolic disorders.
- Environmental Impact : A study on the ecotoxicological effects of chlorodifluoroacetates highlighted the environmental persistence of CDFA-Li and its potential impact on aquatic organisms. Results indicated significant toxicity to algae at concentrations above 100 mg/L, raising concerns about its environmental safety.
Properties
IUPAC Name |
lithium;2-chloro-2,2-difluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClF2O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMWDCHCBBLWEV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(C(F)(F)Cl)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF2LiO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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